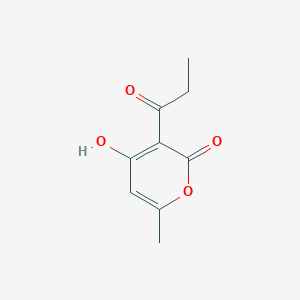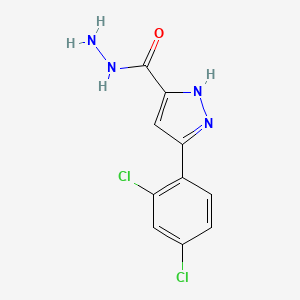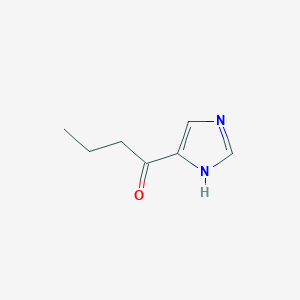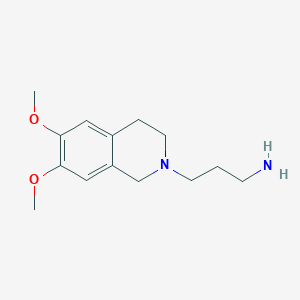
4-(tert-Butyl)benzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)benzofuran-5-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a tert-butyl group at the 4th position and a hydroxyl group at the 5th position of the benzofuran ring.
Preparation Methods
The synthesis of 4-(tert-Butyl)benzofuran-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-(4-tert-butylphenyl)acetic acid with polyphosphoric acid can yield the desired benzofuran derivative . Industrial production methods may involve optimized catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
4-(tert-Butyl)benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzofurans
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
4-(tert-Butyl)benzofuran-5-ol can be compared with other benzofuran derivatives, such as:
2-tert-Butyl-1-benzofuran-5-ol: Similar structure but with the tert-butyl group at the 2nd position.
4-tert-Butyl-2-benzofuran-5-ol: Similar structure but with an additional substituent at the 2nd position.
1-tert-Butyl-4-benzofuran-5-ol: Similar structure but with the tert-butyl group at the 1st position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
115483-15-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-tert-butyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H14O2/c1-12(2,3)11-8-6-7-14-10(8)5-4-9(11)13/h4-7,13H,1-3H3 |
InChI Key |
GIAVFPKZFUTDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC2=C1C=CO2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-Chloro-5-(1-hydroxy-1-methylethyl)-2-methoxyphenyl]acetamide](/img/structure/B8803590.png)

![2,7-Diaminodibenzo[b,e][1,4]dioxine](/img/structure/B8803611.png)

![3-{2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid](/img/structure/B8803621.png)



